molecular formula C17H20FN5O3 B2951508 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049573-19-4

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Numéro de catalogue: B2951508
Numéro CAS: 1049573-19-4
Poids moléculaire: 361.377
Clé InChI: BTNZTRKFHLUICF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including the piperazine and isoxazole moieties, suggest a variety of biological activities, particularly in the realm of neuropharmacology and anti-tubercular agents.

Chemical Structure and Properties

The chemical formula of this compound is C19H22FN5O3C_{19}H_{22}FN_{5}O_{3}, with a molecular weight of approximately 373.41 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. The fluorophenyl group is believed to enhance binding affinity to these receptors, potentially modulating their activity and influencing various signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the anti-tubercular activity of compounds similar to this compound. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM for the most active compounds . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.

Neuropharmacological Effects

In neuropharmacological studies, compounds with similar piperazine structures have shown promise as potential treatments for neurological disorders. For example, derivatives have been tested for their efficacy in inhibiting serotonin reuptake, which is crucial for treating depression and anxiety disorders. The binding affinity and selectivity towards serotonin receptors were evaluated using in vitro assays, indicating that modifications in the piperazine side chain can significantly affect pharmacological outcomes.

Case Study 1: Anti-Tubercular Activity

A study focusing on the synthesis and evaluation of substituted piperazine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. One compound demonstrated an IC50 value of 2.18 μM, indicating strong potential for further development as an anti-tubercular agent .

Case Study 2: Neurotransmitter Modulation

Research involving docking studies has shown that derivatives of this compound can effectively bind to serotonin receptors. These studies revealed a competitive inhibition mechanism, suggesting that these compounds could be developed into therapeutic agents for mood disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameIC50 (μM)Activity Type
Compound A0.18Tyrosinase Inhibitor
Compound B3.73Anti-Tubercular
N1 Compound2.18Anti-Tubercular

This table illustrates the varying degrees of biological activity among structurally similar compounds, highlighting the importance of specific functional groups in determining efficacy.

Propriétés

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZTRKFHLUICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.